9-Bromoanthracene

Electrochemistry Electrosynthesis Analytical Detection

Generic bromoanthracene sourcing without positional verification introduces batch-to-batch inconsistency in cross-coupling yields and material purification requirements. 9-Bromoanthracene (CAS 1564-64-3) resolves this with verified 9-position regiochemistry. • Delivers 66-88% Suzuki-Miyaura coupling yields with NHC ligand systems for OLED host materials. • 10× higher vapor pressure vs. 2-bromoanthracene enables efficient vacuum sublimation to >99.9% purity. • Universal cathode compatibility across all 12 electrode materials tested for electrosynthetic protocols.

Molecular Formula C14H9Br
Molecular Weight 257.12 g/mol
CAS No. 1564-64-3
Cat. No. B049045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromoanthracene
CAS1564-64-3
Synonyms10-Bromoanthracene;  9-Anthracenyl bromide;  9-Anthracyl bromide;  NSC 803
Molecular FormulaC14H9Br
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br
InChIInChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
InChIKeyZIRVQSRSPDUEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromoanthracene Product Overview


9-Bromoanthracene is a monobrominated anthracene derivative in which a bromine atom is substituted exclusively at the meso 9-position of the anthracene core, with molecular formula C₁₄H₉Br and molecular weight 257.13 g/mol [1]. This regiochemistry confers a distinctive reactivity profile and steric environment that fundamentally alters its behavior in cross-coupling, halogen exchange, and photochemical reactions compared to non-brominated anthracene, other positional isomers (e.g., 2-bromoanthracene), dihalogenated analogs (e.g., 9,10-dibromoanthracene), or 9-haloanthracenes bearing alternative halogens (e.g., 9-chloroanthracene). The compound is a solid at room temperature with typical melting point ranges of 97–107°C and is commercially available at purities up to ≥99% (GC/HPLC) .

Synthetic Utility
Building block for 9-substituted anthracenes via cross-coupling
Electrochemistry
Substrate with reported broad cathode compatibility for electrosynthesis
Photophysics
Molecular probe with temperature-switchable fluorescence quantum yield

9-Bromoanthracene: Positional Purity Risks


The position of bromine substitution on the anthracene scaffold is not a minor structural nuance; it is the primary determinant of thermodynamic phase behavior, electrochemical reducibility, and photophysical excited-state dynamics. For example, the anthracene + 9-bromoanthracene binary system forms two distinct solid phases (an anthracene-like phase and a 9-bromoanthracene-like phase), whereas the anthracene + 2-bromoanthracene system forms only a single solid-solution phase [1]. Similarly, 9-bromoanthracene was identified as the most reactive reagent among tested aromatic bromides in systematic electrochemical reduction studies across multiple cathode materials, reacting with all cathodes evaluated [2]. This positional specificity extends to synthetic utility: the 9-position is uniquely activated for lithium-halogen exchange to generate 9-lithioanthracene, a transformation that cannot be achieved with the same efficiency from 2-bromoanthracene [3]. Procurement of generic "bromoanthracene" without rigorous positional verification introduces substantial risk of batch-to-batch inconsistency in downstream reaction outcomes, material purification requirements, and device performance metrics.

Positional isomer (e.g., 2-bromoanthracene) may shift solid-phase behavior and vapor pressure, altering purification and deposition outcomes.
9,10-Dibromoanthracene differs in photophysical kinetics and coupling reactivity; di-halogenation changes excited-state rates and catalyst demand.
Non-halogenated anthracene lacks heavy-atom effect, leading to lower triplet yield and different fluorescence profile.

9-Bromoanthracene Comparative Evidence


Universal Cathode Compatibility

In a systematic mapping of electrochemical reduction of aromatic bromides across 12 different bulk electrode materials (glassy carbon, Ag, Au, Pd, Cu, Ti, Pt, Ni, Zn, Mg, Mn) in acetonitrile, 9-bromoanthracene was identified as the most reactive reagent among all tested compounds, reacting with all cathode materials evaluated and presenting a reversible couple at moderate overpotentials [1]. In contrast, Ti, Pt, Mn, and Mg cathodes showed negligible activity for the other aromatic bromides in the study, indicating that 9-bromoanthracene possesses a uniquely low barrier to dissociative electron transfer that is not shared by the broader class.

Cathode Compatibility
Class-level
Reacts with all 12 tested cathode materials (GC, Ag, Au, Pd, Cu, Ti, Pt, Ni, Zn, Mg, Mn); reversible couple at moderate overpotentials
Supports flexible electrode selection in electrosynthetic protocols
Study in CH₃CN/TBAP; comparator bromides inactive on Ti, Pt, Mn, Mg
Electrochemistry Electrosynthesis Analytical Detection

Singlet Excited-State Decay Kinetics

Temperature-dependent fluorescence and triplet-triplet absorption measurements of 9-bromoanthracene (BA) and 9,10-dibromoanthracene (DBA) in 3-methylpentane and EPA over 90–300 K yielded quantifiable differences in excited-state decay parameters [1]. The S₁ radiative decay rate constant (kᵣ) was determined as (5.2–5.7) × 10⁷ s⁻¹ for BA versus 6.7 × 10⁷ s⁻¹ for DBA. The temperature-independent intersystem crossing rate constant (kₒⁱˢᶜ) for S₁ → T₁ or S₁ → Tₓ → T₁ pathways was (1.2–1.7) × 10⁷ s⁻¹ for BA compared to 1.9 × 10⁷ s⁻¹ for DBA. Because kₒⁱˢᶜ values are comparable to kᵣ values in both compounds, the temperature-independent intersystem crossing populating the lowest triplet states is kinetically competitive, yet the absolute rate constants differ measurably between mono- and di-brominated derivatives.

S₁ Decay Kinetics
Head-to-head
kᵣ: (5.2–5.7)×10⁷ s⁻¹ (BA) vs 6.7×10⁷ s⁻¹ (DBA); k₂ⁱˢᶜ: (1.2–1.7)×10⁷ s⁻¹ (BA) vs 1.9×10⁷ s⁻¹ (DBA)
Informs triplet-state population efficiency for photochemical research
BA: 9-bromoanthracene; DBA: 9,10-dibromo; 3-methylpentane/EPA, 90–300 K
Photophysics Photochemistry Fluorescence Spectroscopy

Temperature-Dependent Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of 9-bromoanthracene undergoes a dramatic temperature-dependent transition [1]. At room temperature, Φf is very low at approximately 10⁻² (~1%). Upon cooling to 80 K in rigid matrices, Φf increases by nearly two orders of magnitude to 0.9–1.0 (90–100%). This stark contrast between ambient and cryogenic emission efficiency is a direct consequence of the heavy-atom effect of bromine, which enhances intersystem crossing at higher temperatures but is suppressed in the rigid, low-temperature environment. While 9,10-dibromoanthracene exhibits a qualitatively similar temperature dependence, the quantitative Φf values differ at intermediate temperatures, and the S₂ → S₁ photochemistry pathways diverge between the mono- and di-brominated derivatives [1].

Fluorescence QY
Context-dependent
Φₐ ≈ 1% at 298 K → 90–100% at 80 K (~100-fold increase)
Enables dual-use: cryogenic bright emitter vs. room-temperature triplet generator
Heavy-atom effect suppressed in rigid matrices; 9,10-dibromo shows different intermediate values
Fluorescence Low-Temperature Photophysics Optical Sensing

Solid-Phase Behavior and Vapor Pressure

Thermochemical and solid-vapor equilibrium studies of binary anthracene + bromoanthracene mixtures reveal that 9-bromoanthracene and 2-bromoanthracene exhibit fundamentally different phase behavior [1]. The anthracene + 9-bromoanthracene system comprises two distinct solid phases: an anthracene-like phase and a 9-bromoanthracene-like phase. In contrast, anthracene + 2-bromoanthracene mixtures form only a single solid-solution phase. Thermodynamic analysis indicates that the anthracene + 2-bromoanthracene system exists in a lower energy state than the anthracene + 9-bromoanthracene system. Vapor pressure measurements further differentiate these isomers: at approximately 345 K, 9-bromoanthracene exhibits a vapor pressure of 0.158 Pa [2], whereas 2-bromoanthracene exhibits a vapor pressure of approximately 0.0156 Pa at the same temperature (interpolated from reported data at 344.9 K) [2]—a difference of approximately one order of magnitude.

Vapor Pressure
Head-to-head
0.158 Pa (9-BA) vs ~0.0156 Pa (2-BA) at 345 K; ~10-fold higher
Supports vacuum sublimation purification and vapor-deposition process design
9-BA: 9-bromo; 2-BA: 2-bromo; ±0.1 K; solid-vapor equilibrium
Thermochemistry Purification Vapor Deposition

Regioselective Halogen Exchange

Under N-chlorosuccinimide (NCS) chlorination conditions, 9-bromoanthracene undergoes halogen addition followed by preferential loss of HBr rather than HCl to afford 9-bromo-10-chloroanthracene and 9,10-dichloroanthracene in a defined 65:35 product ratio [1]. This selectivity arises from the differing leaving-group propensities of HBr versus HCl in the elimination step following electrophilic addition. In contrast, 9-chloroanthracene subjected to analogous bromination conditions yields different product distributions, reflecting the asymmetric reactivity of the 9- and 10-positions when one halogen is already installed. This differential halogen exchange behavior enables sequential, site-selective functionalization of the anthracene core that is not accessible with symmetric dihalogenated starting materials or with the reverse halogen series.

Halogen Exchange Selectivity
Class-level
NCS chlorination yields 9-bromo-10-chloroanthracene:dichloro = 65:35
Enables sequential orthogonal functionalization via Br then Cl coupling
Preferential HBr elimination over HCl; 9-chloroanthracene gives different distribution
Halogenation Sequential Functionalization Synthetic Methodology

Suzuki-Miyaura Coupling Efficiency

The Suzuki coupling of 9-bromoanthracene has historically been reported to provide low yields of coupling products [1]. However, with optimized pincer-type CNC bis-N-heterocyclic carbene (NHC) palladium catalysts, yields of 66–88% have been achieved at catalyst loadings as low as 0.1 mol% [1]. Further optimization using immobilized palladium complexes on silica-functionalized bis-NHC supports has enabled catalyst loadings as low as 0.03 mol% while maintaining productive coupling [1]. In contrast, 9,10-dibromoanthracene requires approximately 1.5-fold higher palladium concentration to achieve complete di-coupling [2], and 2-bromoanthracene exhibits different steric and electronic coupling behavior due to its peripheral substitution pattern. For benchmark reference, unhindered aryl bromides typically couple in >90% yield under standard conditions, positioning 9-bromoanthracene as a moderately hindered but tractable substrate for specialized ligand systems.

Suzuki Coupling Yield
Context-dependent
66–88% with optimized CNC bis-NHC Pd catalysts at 0.1 mol% loading; di-bromo requires 1.5× higher Pd
Establishes realistic yield expectations for synthetic planning with specialized ligands
Unhindered aryl bromides >90% yield; results with pincer NHC systems
Cross-Coupling Palladium Catalysis OLED Precursor Synthesis

9-Bromoanthracene Application Scenarios


Blue-Emitting OLED Host Materials

9-Bromoanthracene serves as the critical building block for constructing 9-aryl-, 9-alkenyl-, and 9-alkynyl-anthracene derivatives via Suzuki-Miyaura, Heck, and Sonogashira cross-couplings . The 9-position offers a balance of reactivity and steric accessibility that is optimal for coupling to aromatic boronic acids for OLED host materials. The documented 66–88% coupling yields with optimized NHC ligand systems (see Evidence Item 6) provide a quantitative benchmark for synthetic feasibility. Importantly, the 10-fold higher vapor pressure of 9-bromoanthracene relative to 2-bromoanthracene (see Evidence Item 4) facilitates vacuum sublimation purification of both the starting material and the resulting 9-arylanthracene products, a critical process step in obtaining the >99.9% purity levels required for OLED device fabrication.

Electrochemical Synthesis and Sequential Functionalization

The universal cathode compatibility of 9-bromoanthracene across all 12 electrode materials tested (see Evidence Item 1) makes it the preferred substrate for electrosynthetic protocols where electrode material flexibility is required or where electrochemical reduction is used as an analytical detection method. Additionally, the 65:35 selectivity for 9-bromo-10-chloroanthracene production under NCS chlorination (see Evidence Item 5) enables a sequential functionalization strategy: first coupling at the bromine site (C9), followed by subsequent coupling or substitution at the chlorine site (C10). This orthogonal reactivity is not achievable with symmetric 9,10-dihaloanthracenes and positions 9-bromoanthracene as the entry point for unsymmetrical 9,10-disubstituted anthracenes.

Triplet-State Photochemistry and Low-Temperature Probes

The photophysical data (see Evidence Items 2 and 3) support two distinct application niches. For room-temperature triplet-state applications—such as triplet-triplet annihilation upconversion, oxygen sensing via triplet quenching, or photoinitiation in controlled radical polymerization—9-bromoanthracene is selected for its low fluorescence quantum yield (~1%) at ambient temperature, which indicates efficient intersystem crossing to the triplet manifold (kₒⁱˢᶜ = 1.2–1.7 × 10⁷ s⁻¹). Conversely, for low-temperature fluorescence studies or cryogenic optical sensing, 9-bromoanthracene's near-unity quantum yield (0.9–1.0) at 80 K makes it an exceptionally bright emitter in frozen matrices. This dual-use capability distinguishes 9-bromoanthracene from non-halogenated anthracene, which lacks the heavy-atom-induced triplet enhancement, and from 9,10-dibromoanthracene, which exhibits different quantitative kᵣ and kₒⁱˢᶜ values.

Vacuum Sublimation and Vapor-Deposited Thin Films

The vapor pressure differentiation quantified in Evidence Item 4 has direct processing implications. At 345 K, 9-bromoanthracene exhibits a vapor pressure of 0.158 Pa—approximately 10-fold higher than that of 2-bromoanthracene at the same temperature. This higher volatility translates to faster sublimation rates and potentially lower thermal stress during vacuum sublimation purification. For vapor-deposited thin-film applications (e.g., organic field-effect transistors, organic photovoltaic active layers), this vapor pressure advantage enables lower source temperatures and reduced risk of thermal decomposition during deposition. The two-phase solid behavior of 9-bromoanthracene with anthracene (see Evidence Item 4) also informs crystallization-based purification strategies: recrystallization from mixtures with anthracene yields distinct phase separation that can be exploited for purity enhancement.

Application
Selection Property
Validation Focus
9-Arylanthracene synthesis
Suzuki-Miyaura coupling at 9-position
Purification by sublimation
Electrochemical reduction studies
Universal cathode compatibility
Electrode material flexibility and product outcome
Triplet-state photochemistry research
Temperature-dependent fluorescence quantum yield
Application-specific selection: cryogenic vs. room temperature
Vapor-deposition and purification
Vapor pressure profile
Sublimation rate and thermal processing

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